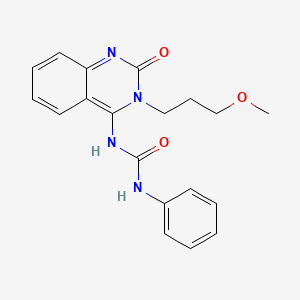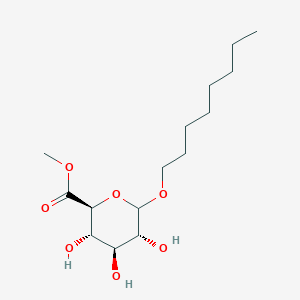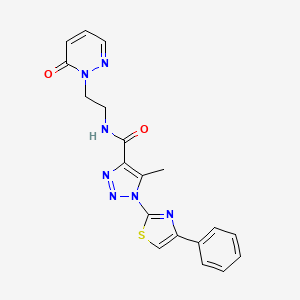
1-(3-Chlorophenyl)octahydroisoquinolin-4a(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Chlorophenyl)octahydroisoquinolin-4a(2H)-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds with chlorophenyl groups and isoquinoline structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the first paper describes the synthesis of a novel compound with a chlorophenyl group and a piperidinyl moiety attached to a quinolinone structure, which shares some structural similarities with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves Michael addition reactions, as described in the first paper, where a secondary amine is added to an α, β-unsaturated carbonyl compound . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions. The third paper discusses a palladium-catalyzed amination of chloroisoquinolines, which could be relevant for introducing amine groups into similar isoquinoline structures .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of related compounds, revealing interactions such as C-H⋯O, C-C⋯Cl, and C-H⋯C . These interactions could also be present in "this compound" and contribute to its stability and conformation. The second paper discusses the presence of chiral centers and weak interactions that can influence crystal packing, which might be applicable to the compound of interest if it possesses chiral centers .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound," but they do provide insights into the reactivity of chlorophenyl and isoquinoline compounds. For example, the first paper uses natural bond orbital analysis to study the stability and charge delocalization in the molecule, which could be relevant for understanding the reactivity of similar compounds . The third paper's discussion of Buchwald amination reactions could also inform potential chemical reactions involving the compound of interest .
Physical and Chemical Properties Analysis
The first paper provides a comprehensive analysis of the physical and chemical properties of a related compound, including spectroscopic and quantum chemical studies. Theoretical calculations such as density functional theory (DFT) are used to predict vibrational wavenumbers, NMR chemical shifts, and electronic absorption spectra, which show good agreement with experimental data . These methods could be applied to "this compound" to predict its properties. Additionally, thermodynamic properties are investigated using theoretical calculations, which could be relevant for understanding the stability and reactivity of the compound .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- The compound is used in microwave-accelerated chemical reactions, particularly in palladium-catalyzed amination of chloroisoquinolines. This process is efficient for synthesizing new isoquinoline derivatives, exemplified by the work of Prabakaran, Manivel, and Khan (2010) in producing various heterocyclic amines with good yields (Prabakaran, Manivel, & Khan, 2010).
Material Science and Spectroscopy
- Research by Fatma et al. (2017) demonstrates the use of chlorophenyl isoquinoline derivatives in material science, specifically in the study of molecular geometry, electrostatic potential, and vibrational analysis, using density functional theory (DFT) (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
- Irfan et al. (2020) explored the optoelectronic and charge transport properties of hydroquinoline derivatives, indicating potential applications in multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Biological and Pharmaceutical Research
- The synthesis of quinazoline derivatives, which include chlorophenyl groups, has been explored for potential antimicrobial applications. Desai, Shihora, and Moradia (2007) demonstrated that these compounds show promise in this field (Desai, Shihora, & Moradia, 2007).
- Papoyan et al. (2011) synthesized new chlorophenyl morpholin derivatives, evaluating them for anticonvulsive and n-cholinolytic activities, highlighting another potential pharmaceutical application (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Computational Chemistry
- Computational studies, like those by Singh, Sindhu, and Khurana (2015), utilize chloroquinoline derivatives to investigate photophysical properties, which can have implications in various scientific and technological domains (Singh, Sindhu, & Khurana, 2015).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-12-5-3-4-11(10-12)14-13-6-1-2-7-15(13,18)8-9-17-14/h3-5,10,13-14,17-18H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHROWNMYDANFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)



![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)






![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)
